An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate
An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl methyl(4-oxocyclohexyl)carbamate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physical Properties
Tert-butyl methyl(4-oxocyclohexyl)carbamate is a carbamate-protected derivative of N-methyl-4-aminocyclohexanone. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.
Table 1: Chemical Identifiers for Tert-butyl methyl(4-oxocyclohexyl)carbamate
| Identifier | Value |
| IUPAC Name | tert-butyl methyl(4-oxocyclohexyl)carbamate |
| CAS Number | 809273-70-9[1][2][3][4][5] |
| Molecular Formula | C₁₂H₂₁NO₃[1][2] |
| Molecular Weight | 227.30 g/mol [1][2] |
| Monoisotopic Mass | 227.15215 Da[6][7] |
Table 2: Predicted and Experimental Physical Properties
| Property | Tert-butyl methyl(4-oxocyclohexyl)carbamate (Predicted) | Tert-butyl (4-oxocyclohexyl)carbamate (Experimental Analog) |
| Boiling Point | 351.5±15.0 °C | 335.9±31.0 °C[8] |
| Density | 1.038±0.06 g/cm³ | 1.06±0.1 g/cm³[8] |
| Melting Point | Not available | 114-118 °C[8] |
| pKa | 12.46±0.46 | 12.19±0.20[8] |
| XlogP | 1.3 | 1.2[6] |
Synthesis and Purification
-
Boc Protection of the Secondary Amine: The secondary amine of 4-(methylamino)cyclohexanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Oxidation of the Secondary Alcohol: The hydroxyl group of the resulting Boc-protected amino alcohol is then oxidized to a ketone.
An alternative route involves the N-methylation of the more readily available tert-butyl (4-oxocyclohexyl)carbamate.
Caption: Proposed synthetic pathway for tert-butyl methyl(4-oxocyclohexyl)carbamate.
Experimental Protocols
The following are detailed, generalized methodologies for the key transformations in the proposed synthesis.
Protocol 1: Boc Protection of 4-(methylamino)cyclohexanol
This protocol is based on standard procedures for the Boc protection of secondary amines.[1][9][10]
-
Materials:
-
4-(methylamino)cyclohexanol
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)
-
Triethylamine (TEA) or another suitable base (1.2-1.5 equivalents)[9]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-(methylamino)cyclohexanol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the solution and stir for 5-10 minutes at room temperature.[9]
-
Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[9]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[9]
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, such as a Swern oxidation.[8]
-
Materials:
-
tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
-
Oxalyl chloride (1.2 equivalents)
-
Dimethyl sulfoxide (DMSO) (2.4 equivalents)
-
Triethylamine (TEA) (5.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.
-
After stirring for a short period, add a solution of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triethylamine to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Spectroscopic Characterization
While experimental spectra for tert-butyl methyl(4-oxocyclohexyl)carbamate are not publicly available, its structure allows for the prediction of its key spectroscopic features.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A singlet at ~2.8-3.0 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.8-2.6 ppm for the eight protons of the cyclohexyl ring. |
| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 30-35 ppm for the N-methyl carbon.- Signals in the range of 35-55 ppm for the carbons of the cyclohexyl ring.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 155 ppm for the carbamate carbonyl carbon.- A signal around 210 ppm for the ketone carbonyl carbon. |
| FT-IR | - A strong absorption band around 1705-1725 cm⁻¹ for the C=O stretch of the cyclohexanone.- A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.- C-N stretching vibrations in the range of 1250-1350 cm⁻¹.- C-O stretching vibrations in the range of 1150-1250 cm⁻¹. |
| Mass Spec. | - Predicted [M+H]⁺ at m/z 228.15943.- Predicted [M+Na]⁺ at m/z 250.14137.[6][7] |
Applications in Drug Development
Tert-butyl methyl(4-oxocyclohexyl)carbamate is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][2][11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.
The cyclohexyl core of this linker provides a rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methyl group can provide steric bulk and modulate the physicochemical properties of the linker, such as solubility and cell permeability.
Caption: General structure of a PROTAC molecule.
The ketone functionality of tert-butyl methyl(4-oxocyclohexyl)carbamate can be further functionalized, for example, through reductive amination, to attach either the target protein ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a handle for the attachment of the other ligand.
Safety and Handling
Specific safety data for tert-butyl methyl(4-oxocyclohexyl)carbamate is limited. However, based on the data for the closely related tert-butyl (4-oxocyclohexyl)carbamate, the following precautions are recommended:
-
Hazard Class: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. TERT-BUTYL (4-OXOCYCLOHEXYL) METHYLCARBAMATE | 809273-70-9 [chemicalbook.com]
- 4. 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
- 8. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. medchemexpress.com [medchemexpress.com]



